molecular formula C16H14ClN3O3 B2432581 3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione CAS No. 210411-40-8

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione

Cat. No. B2432581
CAS RN: 210411-40-8
M. Wt: 331.76
InChI Key: DPPBVYIIUGUYAT-UHFFFAOYSA-N
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Description

The compound “3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione” is a chemical compound . It is offered by Benchchem for various applications.


Physical And Chemical Properties Analysis

Chemsrc provides some basic physical and chemical properties of this compound, such as its density, melting point, and boiling point .

Scientific Research Applications

Synthesis and Characterization

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione has been a subject of research in the field of organic chemistry, particularly in the synthesis and characterization of various chemical compounds. For instance, studies have explored the synthesis of unsymmetrical Schiff bases derived from related pyridine compounds, revealing insights into their molecular structure and hydrogen-bonded dimers in crystalline states (Opozda, Łasocha, & Włodarczyk-Gajda, 2006). Similarly, the synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines through reactions with pentane-2,4-dione have been detailed, enhancing our understanding of the properties and potential applications of these compounds (Aggarwal, Sumran, Claramunt, Sanz, & Elguero, 2009).

Density Functional Theory (DFT) Studies

DFT studies have been conducted on related compounds to understand the tautomeric preferences and proton transfer in derivatives of pentane-2,4-dione. Such studies help in predicting the stability and reactivity of these compounds under different conditions (Dobosz, Gawinecki, & Kanabaj, 2010).

Synthesis of New Derivatives

Research has also focused on the synthesis of new derivatives incorporating the pentane-2,4-dione moiety. This includes the creation of various thietanyl-substituted derivatives, which are important for understanding the reactivity and potential applications of these compounds in different chemical domains (Meshcheryakova & Kataev, 2013).

Reactions and Complex Formation

Additionally, studies have explored reactions of similar pentane-2,4-dione derivatives with different compounds. Understanding these reactions can be crucial for developing new synthetic pathways and discovering novel compounds (Kennedy & McMurry, 1969). The formation of complexes, such as with rhenium tricarbonyl cores, has been investigated to assess the versatility and potential for creating functional materials or catalysts (Wei, Babich, Eckelman, & Zubieta, 2005).

properties

IUPAC Name

(E)-3-[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]iminomethyl]-4-hydroxypent-3-en-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14ClN3O3/c1-10(21)15(11(2)22)9-19-13-3-4-16(20-7-13)23-14-5-12(17)6-18-8-14/h3-9,21H,1-2H3/b15-10+,19-9?
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWZOSEFUSFHCIA-IIRGGBENSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)C(=O)C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C(/C=NC1=CN=C(C=C1)OC2=CC(=CN=C2)Cl)\C(=O)C)/O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60384171
Record name 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[[[6-(5-Chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione

CAS RN

210411-40-8
Record name 3-[[[6-(5-chloropyridin-3-yl)oxypyridin-3-yl]amino]methylidene]pentane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60384171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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